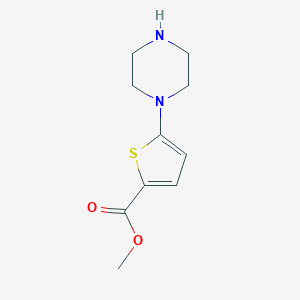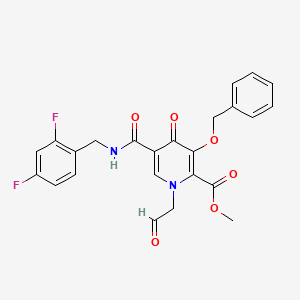![molecular formula C12H12N2OS2 B15130816 4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-](/img/structure/B15130816.png)
4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,2,3,5,6,7-hexahydro-3-(2-propen-1-yl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopenta ring fused to a thieno and pyrimidine ring system
Preparation Methods
The synthesis of 3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one can be achieved through several synthetic routes. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This method provides a high yield of the desired product and is suitable for industrial production.
Chemical Reactions Analysis
3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential anticancer activity by inhibiting VEGFR-2 and preventing cancer cell growth. It has been tested in vitro for its ability to inhibit VEGFR-2 and to prevent cancer cell growth in MCF-7 and HepG2 cancer cell lines.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as VEGFR-2. By binding to VEGFR-2, the compound inhibits its activity, leading to the prevention of cancer cell growth and induction of apoptosis. This process involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar compounds to 3-Allyl-2-mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one include:
- 2-Mercapto-6,7-dihydro-thieno[3,2-d]pyrimidin-4-ol
- 2-Methoxy-6,7-dihydro-thieno[3,2-d]pyrimidin-4-ol
- 5-Chloro-2-mercapto-pyrimidin-4-ol
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12N2OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
11-prop-2-enyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-2(6),8-dien-12-one |
InChI |
InChI=1S/C12H12N2OS2/c1-2-6-14-11(15)9-7-4-3-5-8(7)17-10(9)13-12(14)16/h2,9H,1,3-6H2 |
InChI Key |
FARMZDOUCYKRSX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2C3=C(CCC3)SC2=NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


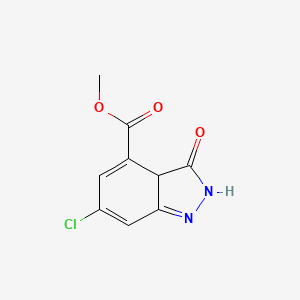
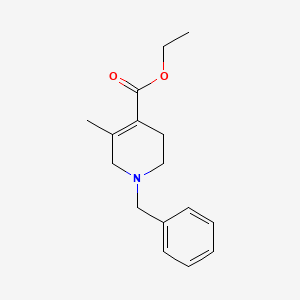
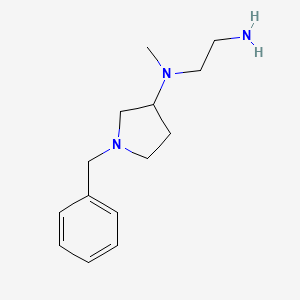
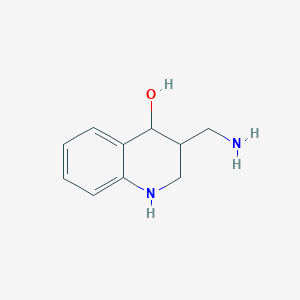
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)

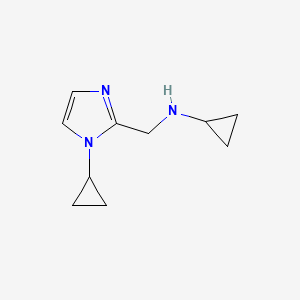
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4'-(1-naphthalenylphenylamino)[1,1'-biphenyl]-4-yl]-N4,N4'-diphenyl-](/img/structure/B15130760.png)

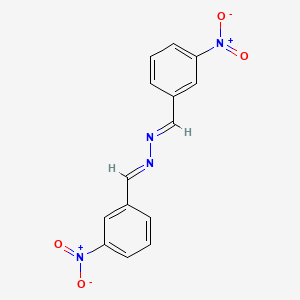
![4-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B15130770.png)
